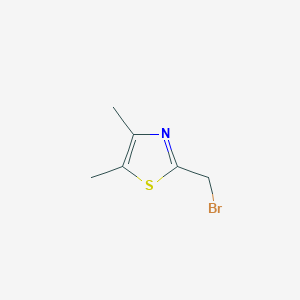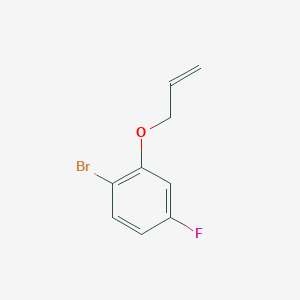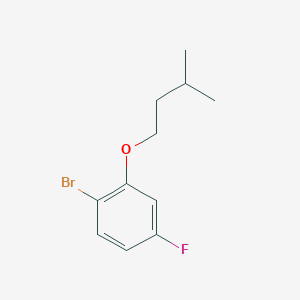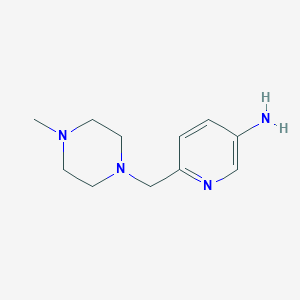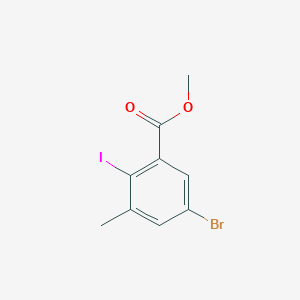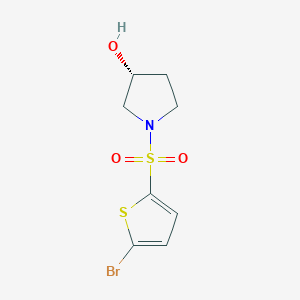![molecular formula C13H16O4 B7941506 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde CAS No. 188884-61-9](/img/structure/B7941506.png)
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
描述
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C13H16O4. It is characterized by the presence of a benzaldehyde group attached to a 1,3-dioxane ring via an ethoxy linkage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde typically involves the reaction of benzonitrile with 1,3-dioxane under specific conditions. The process may include steps such as:
Formation of the intermediate: Benzonitrile reacts with 1,3-dioxane to form an intermediate compound.
Hydrolysis: The intermediate undergoes hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .
化学反应分析
Types of Reactions: 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions
Major Products:
Oxidation: Formation of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives
科学研究应用
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 1,3-dioxane ring may also contribute to the compound’s overall reactivity and interaction with biological systems .
相似化合物的比较
Benzaldehyde: Lacks the 1,3-dioxane ring, making it less complex.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the 1,3-dioxane ring.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the 1,3-dioxane ring
Uniqueness: 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
4-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-11-2-4-12(5-3-11)15-9-6-13-16-7-1-8-17-13/h2-5,10,13H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCNLOZEYKBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599261 | |
| Record name | 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188884-61-9 | |
| Record name | 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


